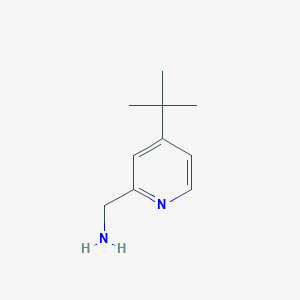

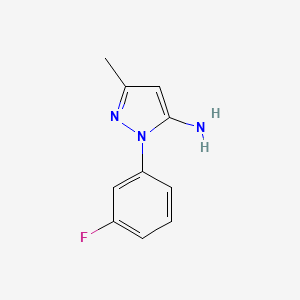

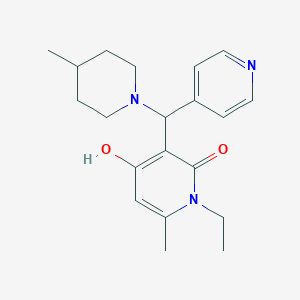

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound that belongs to a broader class of triazole derivatives known for their diverse applications in scientific research. The synthesis of similar triazole derivatives has been explored extensively, focusing on their structural properties and potential biological activities. For instance, the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units revealed their antibacterial and plant growth regulatory activities, indicating the potential utility of triazole compounds in agriculture and medicine (Jian‐Bing Liu et al., 2007). Furthermore, experimental and theoretical studies on similar triazole compounds have provided insights into their molecular structures and electronic properties, highlighting their significance in material science and chemical engineering (Ç. Y. Ataol & Ö. Ekici, 2014).

Catalytic and Antiviral Applications

The exploration of triazole derivatives extends to their catalytic behaviors and antiviral activities. Research into iron and cobalt complexes bearing triazole ligands demonstrated their utility in ethylene reactivity, showcasing the role of triazole derivatives in catalysis (Wen‐Hua Sun et al., 2007). Additionally, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including triazole moieties, indicates the impact of substituents on their properties, such as electrical conductivity and thermal stability, relevant for electronic materials research (S. Pandule et al., 2014). Furthermore, triazole derivatives have been studied for their antiviral activity against HSV1 and HAV-MBB, emphasizing their potential in pharmaceutical applications (F. Attaby et al., 2006).

Photophysical and Fungicidal Properties

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating triazole moieties through multicomponent domino reactions highlights the versatility of triazole derivatives in creating compounds with significant photophysical properties. These properties are crucial for applications in materials science and optics (E. Hussein et al., 2019). Additionally, the design and synthesis of triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety for fungicidal activity offer insights into their potential in agricultural sciences as protective agents against phytopathogens (Hui Bai et al., 2020).

作用機序

特性

IUPAC Name |

2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPIHMSXUHTBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)

![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)

![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)